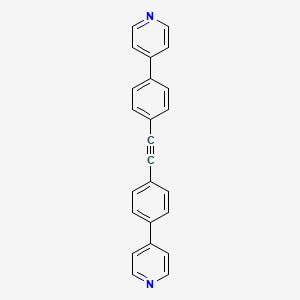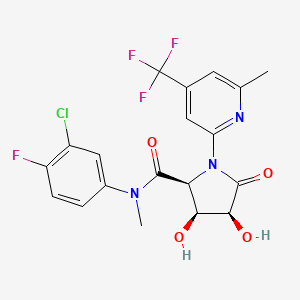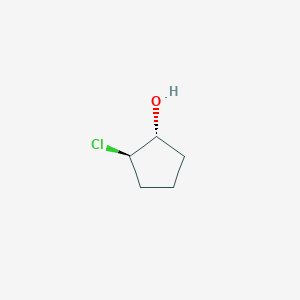
1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-双(4-(吡啶-4-基)苯基)乙炔是一种有机化合物,分子式为C24H16N2,分子量为332.4 g/mol ,其特征在于通过苯基连接到中心乙炔部分的两个吡啶环。
准备方法
合成路线和反应条件
1,2-双(4-(吡啶-4-基)苯基)乙炔可以通过多种方法合成。一种常见的方法是Sonogashira交叉偶联反应。在此方法中,4-碘吡啶在惰性气氛下,在钯催化剂和铜助催化剂的存在下与1,2-二乙炔基苯偶联 。反应通常在四氢呋喃 (THF) 或二甲基甲酰胺 (DMF) 等有机溶剂中,在升高的温度下进行。
工业生产方法
虽然关于1,2-双(4-(吡啶-4-基)苯基)乙炔的具体工业生产方法没有得到广泛的记录,但Sonogashira偶联反应仍然是大型合成的一种可行选择。该方法的可扩展性使其适合工业应用,前提是反应条件针对效率和产率进行了优化。
化学反应分析
反应类型
1,2-双(4-(吡啶-4-基)苯基)乙炔会发生各种化学反应,包括:
氧化: 该化合物可以用强氧化剂氧化,导致形成醌衍生物。
还原: 还原反应可以将乙炔部分转化为亚乙烯基或乙烷基。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用钯碳 (Pd/C) 作为催化剂的氢化反应通常用于还原乙炔基团。
取代: 亲电试剂,如卤素 (例如溴) 或硝化试剂 (例如硝酸),用于取代反应。
主要形成的产物
氧化: 醌衍生物。
还原: 亚乙烯基或乙烷衍生物。
取代: 卤代或硝基吡啶衍生物。
科学研究应用
1,2-双(4-(吡啶-4-基)苯基)乙炔在科学研究中有着广泛的应用:
化学: 它被用作合成复杂有机分子和配位聚合物的构件[][3]。
生物学: 该化合物形成金属有机框架 (MOF) 的能力使其在生物传感和成像应用中非常有用。
医药: 由于其结构特性,人们正在研究它在药物递送系统中的潜在用途。
5. 作用机理
1,2-双(4-(吡啶-4-基)苯基)乙炔的作用机理主要与其与金属离子的配位能力有关。吡啶环充当配体,与各种金属离子形成稳定的配合物。这些金属有机框架表现出独特的性质,如发光性,可用于传感和成像应用 。与金属离子的配位也会影响该化合物的电子性质,使其适用于光电子器件。
作用机制
The mechanism of action of 1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne is primarily related to its ability to coordinate with metal ions. The pyridine rings act as ligands, forming stable complexes with various metal ions. These metal-organic frameworks exhibit unique properties such as luminescence, which can be harnessed for applications in sensing and imaging . The coordination with metal ions also influences the compound’s electronic properties, making it suitable for use in optoelectronic devices.
相似化合物的比较
类似化合物
1,2-双(4-吡啶基)乙烯: 结构相似,但具有亚乙烯基而不是乙炔部分。
1,4-双(2-(吡啶-4-基)乙烯基)苯: 包含一个中心苯环,带有吡啶-乙烯基基团。
四苯乙烯衍生物: 这些化合物具有类似的发光特性,并用于类似的应用。
独特性
1,2-双(4-(吡啶-4-基)苯基)乙炔因其乙炔键而具有独特性,该键赋予分子刚性和平面性。这种结构特征增强了它形成具有各种应用所需特性的稳定金属有机框架的能力。此外,吡啶环的存在允许多种功能化,使其成为合成化学和材料科学中一种有价值的化合物。
属性
分子式 |
C24H16N2 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
4-[4-[2-(4-pyridin-4-ylphenyl)ethynyl]phenyl]pyridine |
InChI |
InChI=1S/C24H16N2/c1(19-3-7-21(8-4-19)23-11-15-25-16-12-23)2-20-5-9-22(10-6-20)24-13-17-26-18-14-24/h3-18H |
InChI 键 |
GOPOAAAAUVXGJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)




![(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2R)-3-methyl-2-{3-[4-({4-[(1r,3r)-3-({4-[(1R,5S)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl}oxy)cyclobutoxy]piperidin-1-yl}methyl)piperidin-1-yl]-1,2-oxazol-5-yl}butanoyl]pyrrolidine-2-carboxamide](/img/structure/B11927233.png)



![3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B11927247.png)
![1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one](/img/structure/B11927254.png)
